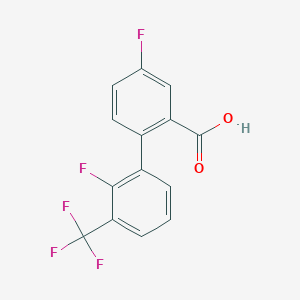
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95%
Übersicht
Beschreibung
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, also known as 4-F3TNB, is a synthetic organic compound that has been used in a variety of scientific applications. It is a white crystalline solid with a melting point of 98-99°C and a molecular weight of 305.32 g/mol. It is soluble in methanol, ethanol, and acetonitrile, and insoluble in water. 4-F3TNB is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been studied for its potential anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are known to be involved in inflammation and tumor growth. In addition, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including human breast cancer cells and human lung cancer cells. It has also been studied for its potential to inhibit the growth of certain types of bacteria, including the gram-positive bacteria Staphylococcus aureus.
Wirkmechanismus
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% involves the binding of the compound to the active site of the enzyme, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 prevents the production of prostaglandins, which are known to be involved in inflammation and tumor growth.
Biochemical and Physiological Effects
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are known to be involved in inflammation and tumor growth. In addition, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including human breast cancer cells and human lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its potency as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are known to be involved in inflammation and tumor growth. In addition, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including human breast cancer cells and human lung cancer cells.
One limitation of using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its relatively low solubility in water. 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is soluble in methanol, ethanol, and acetonitrile, but insoluble in water. As a result, it is important to use a suitable solvent when using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments.
Zukünftige Richtungen
Given the promising results of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments, there are many potential future directions for research. These include further studies into the potential anti-inflammatory and anti-cancer properties of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95%, as well as studies into its potential to inhibit the growth of other types of cancer cells and bacteria. In addition, further studies into the mechanisms of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% and its potential for use in therapeutic applications are warranted. Finally, further studies into the solubility of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in different solvents could allow for the development of more efficient methods of using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments.
Synthesemethoden
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenol with nitrobenzene in the presence of a base such as sodium hydroxide. This reaction yields 4-fluoro-3-trifluoromethylphenyl-2-nitrobenzene, which is then reacted with a strong acid such as hydrochloric acid to produce 4-fluoro-3-trifluoromethylphenyl-2-nitrobenzoic acid. The final product is then recrystallized and purified.
Eigenschaften
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO4/c15-12-8(2-1-3-10(12)14(16,17)18)7-4-5-9(13(20)21)11(6-7)19(22)23/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPSSNRZMIEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691836 | |
| Record name | 2'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid | |
CAS RN |
1262010-64-9 | |
| Record name | 2'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















